N-[4-(dipropylsulfamoyl)phenyl]furan-2-carboxamide
Description
N-[4-(Dipropylsulfamoyl)phenyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted at the para position of the phenyl ring with a dipropylsulfamoyl group. This structural motif confers unique physicochemical properties, including moderate lipophilicity (logP ~5.16) and a molecular weight of approximately 382.56 g/mol (estimated based on analogs like N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide) . The dipropylsulfamoyl moiety enhances membrane permeability, making it a candidate for targeting intracellular enzymes or receptors.
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-3-11-19(12-4-2)24(21,22)15-9-7-14(8-10-15)18-17(20)16-6-5-13-23-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSVISJSJODRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192509 | |
| Record name | 2-Furancarboxamide, N-[4-[(dipropylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510740-72-4 | |
| Record name | 2-Furancarboxamide, N-[4-[(dipropylamino)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510740-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxamide, N-[4-[(dipropylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]furan-2-carboxamide typically involves a series of chemical reactions. One common synthetic route starts with the reaction of aniline with trifluoroacetic anhydride to form an intermediate, which is then reacted with sulfonyl chloride to produce the sulfonamide derivative . This intermediate is further reacted with furan-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-[4-(dipropylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the transition state of peptide hydrolysis, making it a potent inhibitor of certain enzymes . This inhibition can disrupt various biological pathways, leading to its observed biological activities. The furan ring also contributes to its reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[4-(dipropylsulfamoyl)phenyl]furan-2-carboxamide and analogous compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The dipropylsulfamoyl group in the target compound contributes to higher lipophilicity compared to derivatives with polar groups (e.g., nitro or cyano). This property may improve blood-brain barrier penetration or intracellular uptake . Trifluoromethyl (CF₃) and nitro groups in analogs like 6b enhance antibacterial activity by increasing electrophilicity and interaction with bacterial enzymes . Diethylamino groups (e.g., in 5-(3-chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide) improve aqueous solubility, favoring systemic distribution .
Synthetic Accessibility :
- The target compound can be synthesized via sulfamoylation of furan-2-carboxamide precursors, similar to methods used for N-(4-bromophenyl)furan-2-carboxamide (Scheme 1 in ).
- Dearomatizing reactions (e.g., ) and Suzuki-Miyaura cross-coupling () are viable for introducing diverse substituents .
Therapeutic Potential: Diuretic Activity: Nitro-substituted analogs (e.g., 5-nitro-N-phenylfuran-2-carboxamide) inhibit urea transporters, suggesting the dipropylsulfamoyl derivative could be optimized for renal applications . Anticancer Activity: Analogous compounds like (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide exhibit chemopreventive effects by targeting cancer stem cell metabolism .
Biological Activity
N-[4-(dipropylsulfamoyl)phenyl]furan-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group, along with a dipropylsulfamoyl moiety attached to a phenyl ring. This unique structure is thought to contribute to its biological efficacy.
Research indicates that compounds similar to this compound exert their effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cellular function.
- Receptor Interaction : It can bind to cell surface receptors, triggering downstream signaling pathways.
- Gene Expression Modulation : The compound may influence gene expression, leading to altered cellular responses.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds related to this compound. For instance:
- Bacterial Inhibition : Compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 270 µg/mL to 300 µg/mL .
- Fungal Activity : Notably, these derivatives exhibited strong antifungal activity with inhibition zones ranging from 12 mm to 19 mm at concentrations of 10 mg/mL .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4d | S. aureus | 12 | 270 |
| 4e | E. coli | 12 | 300 |
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies:
- Cell Viability Assays : In studies involving HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines, the compound demonstrated significant cytotoxicity. For example, one derivative showed cell viability rates of 33.29%, 45.09%, and 41.81% against these cancer cell lines respectively .
- Structure-Activity Relationship (SAR) : The presence of electron-donating substituents on the phenyl ring was found to enhance anticancer activity. Compounds with para-nitro substitutions exhibited the highest potency compared to meta and ortho counterparts .
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | Huh-7 | 35.01 |
| 4b | MCF-7 | 37.31 |
Case Studies
- Immunostimulatory Effects : A study highlighted that related sulfamoyl compounds enhanced the release of immunostimulatory cytokines in human monocytic THP-1 cells when combined with TLR-4 agonists, indicating potential applications in immunotherapy .
- Combination Therapies : In murine models, certain derivatives were used as co-adjuvants alongside FDA-approved adjuvants, leading to significantly enhanced antigen-specific antibody responses compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
